3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
“3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact structure of this compound would involve a benzodiazepine core, with a benzyl group at the 3-position and a bromo group at the 7-position .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzodiazepine core, which is a fused benzene and diazepine ring. It would also have a benzyl group (a benzene ring attached to a CH2 group) attached at the 3-position of the diazepine ring, and a bromo group (a bromine atom) attached at the 7-position .Chemical Reactions Analysis
Benzodiazepines, including possibly “this compound”, can undergo various chemical reactions, including hydrolysis and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Benzodiazepines are generally lipophilic and highly protein-bound in the bloodstream .Mechanism of Action
While the specific mechanism of action for “3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Future Directions
The development of new benzodiazepine derivatives, such as “3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione”, is an active area of research. Future studies could focus on improving the safety profile of these compounds, reducing their potential for abuse, and finding new therapeutic applications .
Properties
IUPAC Name |
3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-11-6-7-13-12(9-11)15(20)19-14(16(21)18-13)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYOCFQUVXSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC3=C(C=C(C=C3)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200250 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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